

# Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Isopropyl-4-methoxyaniline

Cat. No.: B048298

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This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **2-Isopropyl-4-methoxyaniline** (CAS No. 114650-46-3). Due to the limited availability of published experimental data, this document primarily presents predicted spectroscopic values derived from computational analyses and established principles of organic chemistry. These predictions offer a robust framework for the characterization and synthesis of this compound.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO
Molecular Weight	165.23 g/mol
IUPAC Name	2-Isopropyl-4-methoxyaniline
CAS Number	114650-46-3

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Isopropyl-4-methoxyaniline**. These values are based on computational modeling and analysis of similar molecular structures.<sup>[1]</sup>

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data[1]

Solvent:  $\text{CDCl}_3$  (assumed) Frequency: 400 MHz for  $^1\text{H}$  NMR, 100 MHz for  $^{13}\text{C}$  NMR (assumed)

Atom Assignment	Predicted $^1\text{H}$ Chemical Shift (ppm)	Multiplicity	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
Aromatic C1-NH <sub>2</sub>	-	-	~140.0
Aromatic C2-CH(CH <sub>3</sub> ) <sub>2</sub>	-	-	~135.0
Aromatic C3-H	~6.7	Doublet	~115.0
Aromatic C4-OCH <sub>3</sub>	-	-	~152.0
Aromatic C5-H	~6.6	Doublet of Doublets	~113.0
Aromatic C6-H	~6.8	Doublet	~117.0
-OCH <sub>3</sub>	~3.75	Singlet	~55.5
-CH(CH <sub>3</sub> ) <sub>2</sub>	~3.3	Septet	~27.0
-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.2	Doublet	~22.5

## Predicted Key IR Absorption Bands[1]

Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )
Primary Amine (-NH <sub>2</sub> )	N-H Stretch	3350-3500 (two bands)
Primary Amine (-NH <sub>2</sub> )	N-H Bend	~1600
Aromatic Ring	C-H Stretch	>3000
Isopropyl & Methoxy	C-H Stretch	<3000
Aromatic Ring	C=C Stretch	1500-1620
Aryl-alkyl Ether	C-O Stretch	Strong band, region not specified

## Predicted High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation[1]

Parameter	Predicted Value
Monoisotopic Mass	165.115364 Da
Parent Ion [M+H] <sup>+</sup>	m/z 166

Predicted Major Fragment Ions from [M+H]<sup>+</sup>:

Predicted Fragment (m/z)	Neutral Loss	Proposed Structure of Fragment
151	-•CH <sub>3</sub> (15 Da)	[M+H - CH <sub>3</sub> ] <sup>+</sup>
136	-CH <sub>2</sub> O (30 Da)	[M+H - CH <sub>2</sub> O] <sup>+</sup>
123	-C <sub>3</sub> H <sub>7</sub> (43 Da)	Protonated 4-methoxyaniline
108	-C <sub>3</sub> H <sub>7</sub> , -•CH <sub>3</sub> (58 Da total)	Fragment from m/z 123 losing a methyl radical

## Experimental Protocols

While specific experimental data for **2-Isopropyl-4-methoxyaniline** is not widely published, a plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The characterization would follow standard spectroscopic techniques.

## Synthesis of 2-Isopropyl-4-methoxyaniline

This proposed synthesis involves three main steps: nitration of the starting material, methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final aniline product.[1]

Caption: Proposed synthetic pathway for **2-Isopropyl-4-methoxyaniline**.

Step 1: Nitration of 2-Isopropylphenol

- Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice bath.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
- After the addition is complete, allow the reaction to stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

#### Step 2: Methylation of 2-Isopropyl-4-nitrophenol

- Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.
- Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, filter the solid and evaporate the solvent.
- Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column chromatography.

#### Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

- Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.
- Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating the mixture.<sup>[1]</sup>
- Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
- Upon completion, neutralize the reaction mixture and extract the product.

- Purify the final product, **2-Isopropyl-4-methoxyaniline**, by vacuum distillation or column chromatography.

## Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data after the synthesis and purification of the target compound.

Caption: General workflow for spectroscopic analysis.

### NMR Spectroscopy:

- Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
- Process the data to determine chemical shifts, multiplicities, and integration.

### IR Spectroscopy:

- For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a thin film.
- For a solid sample, mix a small amount with KBr powder and press into a pellet.
- Obtain the infrared spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for the functional groups present.

### Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into a high-resolution mass spectrometer, for example, using an electrospray ionization (ESI) source.

- Acquire the mass spectrum to determine the accurate mass of the molecular ion.
- If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

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## References

- 1. 2-Isopropyl-4-methoxyaniline | 114650-46-3 | Benchchem [benchchem.com]
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